molecular formula C5H7BrF4O B1363451 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol CAS No. 222725-20-4

5-Bromo-4,4,5,5-tetrafluoropentan-1-ol

Cat. No.: B1363451
CAS No.: 222725-20-4
M. Wt: 239.01 g/mol
InChI Key: SFZAVKMARQFPHC-UHFFFAOYSA-N
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Description

Overview of Fluorinated Organic Chemistry

Organofluorine chemistry has expanded dramatically over the past several decades, moving from a niche area of study to a central theme in many areas of chemical research and industry. The unique properties of the fluorine atom are key to its widespread use.

Significance of Fluorine in Molecular Design

Fluorine's prominence in molecular design stems from its distinct atomic properties. It is the most electronegative element, yet it is second only to hydrogen in atomic size. nih.gov This combination allows it to replace hydrogen in a molecule without significantly increasing its size, while profoundly altering its electronic properties. tandfonline.comacs.org The introduction of fluorine can influence a molecule's conformation, lipophilicity, and metabolic stability, making it a powerful tool for molecular engineering. tandfonline.comscispace.com

Applications in Pharmaceutical and Agrochemical Industries

The unique characteristics imparted by fluorine have led to the widespread application of organofluorine compounds in the life sciences. In the pharmaceutical industry, fluorination is a common strategy to enhance a drug's metabolic stability, improve its membrane permeability, and increase its binding affinity to target proteins. tandfonline.comresearchgate.net Many blockbuster drugs contain fluorine for these reasons. chimia.ch Similarly, in the agrochemical sector, fluorinated compounds are used to create more potent and stable herbicides, insecticides, and fungicides. nih.govyoutube.com The trifluoromethyl (-CF3) group, in particular, is a common feature in modern agrochemicals, improving efficacy and metabolic resistance. eurekalert.org

Significance of Bromine in Organic Synthesis

Bromine is a highly versatile element in the toolkit of an organic chemist. Its utility lies primarily in its ability to serve as a reactive handle on an otherwise unreactive carbon framework.

Role as a Reactive Site in Chemical Modifications

Bromination is a fundamental transformation in organic synthesis. acs.orgnih.gov The bromine atom is an excellent leaving group, making brominated organic compounds valuable intermediates for a wide array of subsequent reactions. These compounds are precursors for nucleophilic substitution, elimination, and organometallic reactions, such as Grignard and palladium-catalyzed cross-coupling reactions. atomfair.com This reactivity allows for the facile introduction of new functional groups and the construction of complex molecular architectures. fiveable.meyoutube.com

Contextualization of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol within Fluorinated and Brominated Chemical Space

This compound is a molecule that strategically combines the features of both fluorinated and brominated compounds. It possesses a tetrafluorinated carbon segment adjacent to a bromine atom, and a terminal primary alcohol group. This unique structure makes it a valuable bifunctional building block. The fluorinated portion of the molecule can be used to introduce the stability and specific electronic properties associated with organofluorine compounds into a larger target molecule. Simultaneously, the bromine atom serves as a key reactive site for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. atomfair.com The terminal alcohol group provides another point for chemical modification, such as esterification. atomfair.com Therefore, this compound serves as a versatile synthon for creating more complex fluorinated molecules for potential use in pharmaceutical and materials science applications. atomfair.com

Research Findings and Compound Data

Detailed research identifies this compound as a specialty chemical intermediate. Its structure is designed for use in advanced organic synthesis, particularly in the development of novel pharmaceuticals and materials.

The primary utility of this compound is as a fluorinated building block. atomfair.com The tetrafluoroethyl group (-CF2CF2Br) linked to a propyl alcohol chain allows researchers to introduce this specific fluorinated motif into target molecules. Its reactive bromine and hydroxyl groups enable participation in a range of synthetic transformations. atomfair.com For example, it is used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds and in esterification processes to link with other molecules through the hydroxyl group. atomfair.com These applications are valuable in drug discovery for modifying molecular properties to enhance lipophilicity and metabolic resistance. atomfair.com

Properties of this compound

PropertyValue
CAS Number 222725-20-4 scbt.com
Molecular Formula C₅H₇BrF₄O scbt.com
Molecular Weight 239.01 g/mol scbt.com
IUPAC Name This compound atomfair.com
Physical Form Liquid chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4,4,5,5-tetrafluoropentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZAVKMARQFPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)Br)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371319
Record name 5-bromo-4,4,5,5-tetrafluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222725-20-4
Record name 5-bromo-4,4,5,5-tetrafluoropentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies of 5 Bromo 4,4,5,5 Tetrafluoropentan 1 Ol

Historical Synthetic Routes

The early synthesis of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol has been primarily centered around the free-radical addition of bromofluoroalkanes to unsaturated precursors.

Early Approaches and Challenges

One of the foundational methods for the synthesis of this compound involved a multi-step process starting from commercially available reactants.

A plausible historical route for the synthesis of this compound involves the free-radical addition of 1,2-dibromo-1,1,2,2-tetrafluoroethane to allyl acetate, initiated by ultraviolet (UV) light. In this reaction, the UV irradiation facilitates the homolytic cleavage of the relatively weak Carbon-Bromine bond in 1,2-dibromo-1,1,2,2-tetrafluoroethane, generating a bromine radical and a tetrafluoroethyl radical. The bromine radical then adds to the double bond of allyl acetate. This is followed by the hydrolysis of the resulting ester intermediate using a base, such as sodium hydroxide, to yield the final product, this compound.

The mechanism of free-radical addition to alkenes is a well-established principle in organic chemistry. In the presence of a radical initiator, such as UV light or peroxides, a halogen source can add across a double bond. This process is particularly effective with hydrogen bromide and polyhalogenated alkanes.

ParameterAnticipated Limitation
Yield Moderate, potentially variable
Reaction Time Potentially prolonged (several hours)

Modern and Optimized Synthetic Pathways

Contemporary synthetic chemistry continuously seeks to develop more efficient, selective, and environmentally benign methods for the production of valuable chemical intermediates.

Exploration of Novel and Efficient Processes

While specific, novel, and optimized synthetic pathways for this compound are not extensively documented in dedicated publications, modern synthetic strategies for the preparation of fluorinated alcohols offer plausible alternatives.

One such approach is the telomerization of fluoro-olefins, such as tetrafluoroethylene (B6358150), in the presence of a bromine source and a suitable alcohol. Telomerization is a controlled polymerization where a telogen (a chain transfer agent) reacts with a taxogen (a monomer) to form a mixture of adducts with a low degree of polymerization. In this context, a brominated compound could act as the telogen, and an unsaturated alcohol could serve as the taxogen or be introduced in a subsequent step. This method is a cornerstone of the industrial production of fluorotelomer alcohols.

Modern synthetic methods often focus on catalysis to improve efficiency and selectivity. The development of novel catalysts for controlled radical addition reactions could offer a more optimized pathway to this compound, potentially allowing for lower reaction temperatures, shorter reaction times, and higher yields compared to the historical photochemical method.

Further research into modern synthetic methodologies could involve the use of organometallic catalysis or flow chemistry to enhance the synthesis of this and similar brominated fluoroalkanols, addressing the limitations of earlier approaches.

Comparative Analysis of Synthetic Strategies

The most viable route to this compound is the peroxide-initiated radical addition of 3-bromo-1-propanol (B121458) to tetrafluoroethylene. This method is a specific example of the broader class of atom-transfer radical addition (ATRA) reactions. An alternative, though more theoretical and less efficient, strategy would involve a multi-step classical synthesis, perhaps starting from a fluorinated pentanol (B124592) and introducing a bromine atom, or vice-versa.

Scale-Up Considerations for Industrial Production

The industrial production of fluorochemicals presents unique challenges, historically centered on the use of highly corrosive and toxic hydrogen fluoride (B91410) (HF) derived from fluorspar (calcium fluoride). agchemigroup.euoxsci.orgwikipedia.org While the direct synthesis of this compound does not use HF, it relies on precursors like tetrafluoroethylene (TFE), the production of which is an energy-intensive industrial process. nih.gov

Key scale-up considerations for a radical addition process include:

Reactant Handling: Tetrafluoroethylene is a gas that must be handled under pressure, requiring specialized reactors and safety protocols. vaia.com The potential for vigorous polymerization must be managed.

Initiator Control: The addition of the radical initiator (e.g., a peroxide) must be carefully controlled to maintain a steady reaction rate and prevent runaway reactions. masterorganicchemistry.com Heat generated during the exothermic polymerization needs to be efficiently removed.

Byproduct Formation: Telomerization, the formation of longer-chain polymers by the addition of multiple TFE units, is a significant side reaction that can reduce the yield of the desired 1:1 adduct. rsc.org Reaction conditions, such as the ratio of reactants, must be optimized to minimize this.

Purification: The final product must be separated from unreacted starting materials, the initiator byproducts, and any telomers formed. This is typically achieved through distillation, which requires careful design to handle potentially close-boiling impurities.

Materials of Construction: While less aggressive than HF-based processes, the presence of bromine compounds and radical species requires reactors made of corrosion-resistant materials.

Recent innovations in fluorochemical production aim for more sustainable and safer processes, such as methods that produce fluorochemicals directly from fluorspar using milder reagents, which could eventually impact the supply chain for precursors like TFE. agchemigroup.euoxsci.org

Precursor and Intermediate Chemistry

The properties and synthesis of the key building blocks are fundamental to understanding the production of the target compound.

Synthesis of Key Fluorinated and Brominated Building Blocks

Tetrafluoroethylene (TFE): As the fluorinated building block, TFE is a major industrial chemical. It is the monomer used to produce polytetrafluoroethylene (PTFE), a fluoropolymer with a global production of over 100,000 metric tons per year. wikipedia.orgvaia.com The industrial synthesis of TFE is typically achieved through the pyrolysis of chlorodifluoromethane (B1668795) (R-22).

3-Bromo-1-propanol: This brominated building block can be synthesized via several methods. A common laboratory-scale approach is the anti-Markovnikov addition of hydrogen bromide (HBr) to allyl alcohol. This reaction is carried out in the presence of a radical initiator, like a peroxide, which directs the bromine atom to the terminal carbon. masterorganicchemistry.com An alternative route for preparing bromo-alcohols involves the reaction of the corresponding diol (e.g., 1,3-propanediol) with hydrobromic acid. chemicalbook.com

Mechanistic Investigations of Precursor Reactions

The synthesis of this compound via the addition of 3-bromo-1-propanol to tetrafluoroethylene proceeds through a classic free-radical chain mechanism. masterorganicchemistry.comresearchgate.net

Initiation: The process begins with the homolytic cleavage of a radical initiator (e.g., dialkyl peroxide, ROOR) by heat or light to generate two alkoxy radicals (RO•). masterorganicchemistry.com This highly reactive radical then abstracts the bromine atom from 3-bromo-1-propanol to generate a 3-hydroxypropyl radical (•CH₂CH₂CH₂OH). This is a key step, as the C-Br bond is weaker than C-H or O-H bonds.

Propagation: This is a two-step cycle.

First, the newly formed 3-hydroxypropyl radical adds across the double bond of tetrafluoroethylene. The addition occurs at one of the carbons of the C=C bond, generating a new, more stable fluorinated radical intermediate (HOCH₂CH₂CH₂CF₂CF₂•). vaia.com

Next, this radical intermediate abstracts a bromine atom from another molecule of 3-bromo-1-propanol. This step forms the final product, this compound, and regenerates the 3-hydroxypropyl radical (•CH₂CH₂CH₂OH), which can then continue the chain reaction. masterorganicchemistry.com

Termination: The chain reaction is terminated when any two radical species combine. This can involve the coupling of two 3-hydroxypropyl radicals, two of the fluorinated radical intermediates, or a cross-combination of the two different radicals.

Mechanistic studies on similar systems, such as the addition of brominated compounds to various fluoroethylenes, confirm that the orientation of the addition is governed by a complex interplay of steric and polar effects of the attacking radical and the alkene. rsc.org

Stereochemical Control in Synthesis of Related Fluorinated Compounds

While this compound is an achiral molecule and its synthesis does not involve the creation of stereocenters, the field of organofluorine chemistry places significant emphasis on stereochemical control for the synthesis of bioactive molecules like pharmaceuticals and agrochemicals. beilstein-journals.org The introduction of fluorine can profoundly influence the conformational behavior and biological activity of a molecule. beilstein-journals.org

Achieving stereocontrol in the synthesis of related fluorinated compounds is a major synthetic challenge. researchgate.net Several advanced strategies have been developed:

Asymmetric Electrophilic Fluorination: This method uses chiral catalysts (either transition metal-based or organic) to deliver a fluorine atom to a prochiral substrate with high enantioselectivity, creating a chiral C-F bond. mdpi.comnih.gov

Asymmetric Elaboration of Fluorinated Substrates: This approach starts with simple, prochiral fluorine-containing building blocks and uses asymmetric reactions, such as allylic alkylations or Mannich reactions, to build adjacent stereocenters with high diastereoselectivity and enantioselectivity. researchgate.netmdpi.com

Stereoelectronic Effects: The strong electronegativity of fluorine can be exploited to direct the stereochemical outcome of reactions. numberanalytics.com For example, the gauche effect between fluorine and an adjacent electron-withdrawing group can lock a molecule into a specific conformation, influencing how it reacts. beilstein-journals.org

These methods are crucial for accessing complex fluorinated molecules with multiple contiguous stereogenic centers, which are important targets in drug discovery. researchgate.netnih.gov

Chemical Reactivity and Reaction Mechanisms of 5 Bromo 4,4,5,5 Tetrafluoropentan 1 Ol

Reactions Involving the Bromine Moiety

The bromine atom, being a good leaving group, is the primary site for reactions such as nucleophilic substitution and elimination. The significant inductive effect of the neighboring tetrafluoroethyl group plays a crucial role in these transformations.

Due to the primary nature of the carbon bearing the bromine atom, nucleophilic substitution reactions on 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol are expected to proceed predominantly through an S(_N)2 mechanism. The formation of a primary carbocation required for an S(_N)1 pathway is highly unfavorable. The S(_N)2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the reaction center, though in this achiral molecule, this does not result in a change in optical activity.

The conversion of the bromo- group to a fluoro- group is a key transformation. The use of potassium fluoride (B91410) (KF) as a fluorine source is common, but its low solubility in organic solvents presents a challenge. nih.gov This limitation is often overcome by using a phase-transfer catalyst, such as an 18-crown-6 (B118740) ether. mdpi.com The crown ether effectively sequesters the potassium cation, rendering the fluoride anion "naked" and more nucleophilic. mdpi.com

The general reaction scheme is as follows:

This compound + KF + 18-crown-6 -> 1,4,4,5,5,5-Pentafluoropentan-1-ol + KBr

Theoretical and experimental studies on similar alkyl halides have shown that crown ethers significantly lower the activation energy for S(_N)2 fluorination. mdpi.com The 18-crown-6 ether encapsulates the K ion, disrupting the KF crystal lattice and increasing its solubility and the fluoride ion's reactivity. nih.gov

Table 1: Effect of 18-Crown-6 on Nucleophilic Fluorination

Condition Relative Reaction Rate Primary Mechanism
Without 18-Crown-6Very SlowLimited by KF solubility
With 18-Crown-6Significantly IncreasedS(_N)2

This table illustrates the expected qualitative effect based on general principles of phase-transfer catalysis.

Recent research has highlighted the synergistic effect of combining crown ethers with bulky, fluorinated alcohols to further accelerate nucleophilic fluorination. researchgate.net Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, can act as effective solvation promoters. researchgate.net Their role is multifaceted; they can increase the concentration of the solubilized KF-crown ether complex and modulate the reactivity of the fluoride anion through hydrogen bonding. researchgate.net

For the reaction of this compound, the addition of a fluorinated bulky alcohol would be expected to enhance the reaction rate by stabilizing the fluoride anion and the transition state. The choice of the fluorinated alcohol is critical, as highly acidic alcohols can lead to the formation of ether byproducts. researchgate.net

Hydrogen bonding plays a crucial role in nucleophilic substitution reactions, particularly when using fluoride as a nucleophile. scispace.com Hydrogen-bond donors, such as bulky alcohols, can interact with the fluoride anion, which has two consequences: it increases the solubility of the KF salt and reduces the basicity of the fluoride ion. acs.org This reduction in basicity favors the S(_N)2 pathway over the competing E2 elimination pathway, thus enhancing selectivity. acs.org

Table 2: Expected Effect of Additives on S(_N)2 Fluorination

Additive Expected Effect on Rate Expected Effect on S(_N)2 Selectivity
NoneBaselineModerate
18-Crown-6IncreaseIncrease
18-Crown-6 + Bulky AlcoholFurther IncreaseHigh
18-Crown-6 + Fluorinated Bulky AlcoholSignificant IncreaseVery High

This table provides a qualitative prediction of the effects based on published research on analogous systems.

S(_N)2 reactions are inherently stereospecific, proceeding with an inversion of configuration at the electrophilic carbon center. libretexts.orgpressbooks.pub This is a result of the requisite backside attack by the nucleophile. libretexts.org In the case of this compound, the carbon atom bonded to the bromine is prochiral. While the starting material and the expected substitution products are achiral, if a chiral nucleophile were used or if the substrate were modified to be chiral, a predictable inversion of stereochemistry would be anticipated.

Elimination reactions, particularly the E2 mechanism, are often in competition with S(_N)2 reactions. libretexts.org The E2 reaction is a concerted, bimolecular process that is favored by strong, sterically hindered bases. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. pressbooks.pub

For this compound, the use of a strong, bulky base such as potassium tert-butoxide would likely favor the E2 pathway, leading to the formation of 4,4,5,5-tetrafluoropent-1-en-1-ol. The presence of electron-withdrawing fluorine atoms on the adjacent carbon can increase the acidity of the β-hydrogens, potentially facilitating the elimination reaction.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. pressbooks.pub However, with bulky bases, the Hofmann product, resulting from the removal of a less sterically hindered proton, can be favored. In the case of this compound, there is only one type of β-hydrogen, so only one elimination product is possible.

The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the departing proton and the leaving group. libretexts.org

Table 3: Competition Between S(_N)2 and E2 Reactions

Condition Favored Pathway Major Product
Strong, non-bulky nucleophile (e.g., F/18-crown-6)S(_N)2Substitution Product
Strong, bulky base (e.g., t-BuOK)E2Elimination Product
Weak nucleophile/weak baseSlow or no reaction-

This table outlines the expected major reaction pathways based on general principles of substitution and elimination reactions.

Radical Reactions

Radical reactions involving this compound would primarily involve the abstraction of a hydrogen atom or reactions at the C-Br bond.

In the presence of a radical initiator, hydrogen abstraction can occur. The site of hydrogen abstraction is determined by the bond dissociation energy (BDE) of the C-H bonds. Generally, C-H bonds alpha to an oxygen atom have a lower BDE due to the stabilizing effect of the adjacent oxygen on the resulting radical. Therefore, the most likely site for hydrogen abstraction in this compound is the C-H bond on the carbon bearing the hydroxyl group (C1). Abstraction of a hydrogen from this position would lead to a resonance-stabilized radical.

Phenyl radicals are known to be efficient at abstracting hydrogen atoms. winona.edu The reactivity of hydroxyl radicals (•OH) with fluorinated alcohols is also a key process in atmospheric chemistry. mdpi.com

While specific studies on the reaction of this compound with bromine monoxide (BrO) radicals are not available, it is known that BrO radicals can participate in hydrogen abstraction reactions, although they are generally less reactive than hydroxyl radicals. The reaction would likely proceed via abstraction of the most labile hydrogen atom, which, as mentioned, is on the carbon bearing the hydroxyl group.

The atmospheric fate of fluorinated alcohols is primarily determined by their reaction with hydroxyl (•OH) radicals. utoronto.caacs.org Studies on fluorotelomer alcohols (FTOHs), which are structurally related to this compound, have shown that the length of the perfluoroalkyl chain has little effect on the rate of reaction with •OH radicals. utoronto.canih.gov The atmospheric lifetime of these compounds is therefore primarily dictated by the rate of this initial hydrogen abstraction.

The primary atmospheric degradation product of fluorinated alcohols initiated by •OH radical attack is the corresponding aldehyde or ketone. acs.org In the case of this compound, hydrogen abstraction from the C1 position would lead to the formation of 5-bromo-4,4,5,5-tetrafluoropentanal.

The following table presents kinetic data for the reaction of related fluorinated alcohols with •OH radicals.

Fluorinated AlcoholRate Constant (kOH) (cm3 molecule-1 s-1) at 296 KAtmospheric Lifetime (τ)
F(CF2)nCH2OH (n=1-4)(1.02 ± 0.10) x 10-13~164 days
F(CF2CF2)nCH2CH2OH (n=2-4)(1.07 ± 0.22) x 10-12~20 days

Reactions Involving the Hydroxyl Group

The primary alcohol group in this compound is a versatile functional group that can undergo a variety of reactions, including esterification, etherification, and oxidation.

Esterification: This compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. chemguide.co.uk The reaction with a carboxylic acid is typically catalyzed by a strong acid, such as sulfuric acid. The use of more reactive derivatives like acyl chlorides may not require a catalyst. The direct esterification of carboxylic acids with perfluorinated alcohols can also be mediated by reagents like XtalFluor-E. researchgate.net

Etherification: The Williamson ether synthesis provides a route to ethers from this alcohol. libretexts.org This involves first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide can then act as a nucleophile and react with an alkyl halide in an SN2 reaction to form an ether. masterorganicchemistry.com Given that this compound itself contains an alkyl bromide, intramolecular etherification to form a cyclic ether (a substituted tetrahydrofuran) is a possibility under basic conditions.

Oxidation: As a primary alcohol, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Mild oxidizing agents would yield 5-bromo-4,4,5,5-tetrafluoropentanal, while stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the formation of 5-bromo-4,4,5,5-tetrafluoropentanoic acid. chemicalbook.com A variety of modern, milder oxidation methods are also available. nih.govacsgcipr.org

Esterification and Etherification Reactions

As a primary alcohol, this compound possesses a reactive hydroxyl (-OH) group that readily participates in esterification reactions. atomfair.com This process typically involves reacting the alcohol with a carboxylic acid or one of its derivatives (such as an acyl chloride or acid anhydride) under acidic conditions to form an ester. The presence of the electron-withdrawing tetrafluoroalkyl group enhances the acidity of the hydroxyl proton, which can influence the reaction kinetics. For instance, the related compound 5-Bromo-4,4,5,5-tetrafluoropentanoic acid undergoes esterification with alcohols, indicating the favorability of this reaction type for this class of fluorinated compounds. chemicalbook.com

Etherification, the formation of an ether, is another key reaction for this alcohol. While specific studies on this compound are not detailed, the principles of reactions like the Williamson ether synthesis are applicable. This would involve deprotonating the alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. The enhanced acidity of this fluoroalcohol facilitates the initial deprotonation step.

Table 1: Representative Reactions of the Hydroxyl Group

Reaction Type Reactant Product Class General Conditions
Esterification Carboxylic Acid Ester Acid Catalyst
Etherification Alkyl Halide Ether Base, followed by R'-X

Oxidation Reactions

The primary alcohol functionality of this compound is susceptible to oxidation. Depending on the reagent and reaction conditions, it can be oxidized to an aldehyde or further to a carboxylic acid. Strong oxidizing agents would convert it to 5-Bromo-4,4,5,5-tetrafluoropentanoic acid. sigmaaldrich.com This transformation is analogous to metabolic pathways observed for other fluorotelomer alcohols, where the oxidation of the hydroxyl group is a key step in their in-vivo conversion to perfluorinated acids. nih.gov

Reactions as a Hydrogen Bond Donor

The presence of highly electronegative fluorine atoms significantly impacts the molecule's ability to act as a hydrogen bond donor. Research on other fluorinated alcohols, such as trifluoroethanol (TFE), shows they form stronger hydrogen bonds compared to their non-fluorinated counterparts. rsc.org The electron-withdrawing effect of the fluorine atoms increases the partial positive charge on the hydrogen of the hydroxyl group, making it a more potent hydrogen bond donor. rsc.orgnih.gov

This enhanced hydrogen bonding capability is critical to its reactivity. Studies on similar fluorotelomer alcohols have shown that an intramolecular hydrogen bond can form between the hydroxyl group and the fluorine atoms. nih.gov This interaction is hypothesized to facilitate the elimination of hydrogen fluoride (HF) under basic conditions by stabilizing the transition state, highlighting a unique aspect of its chemical behavior. nih.gov

Reactions Involving the Tetrafluoroalkyl Chain

Impact of Fluorine Atoms on Adjacent Functional Groups

The four fluorine atoms in the this compound molecule exert a powerful inductive electron-withdrawing effect, which profoundly influences the reactivity of the adjacent hydroxyl group. This effect polarizes the O-H bond, making the alcohol more acidic than its non-fluorinated analogues. rsc.org Fluoroalcohols are known to have lower logarithmic acid dissociation constants (pKa) than their hydrocarbon equivalents. nih.gov This increased acidity makes the alcohol more reactive in base-catalyzed reactions and enhances its capacity as a hydrogen bond donor. rsc.orgrsc.org The hydroxyl group, in turn, can influence the reactivity of the fluorinated chain, for example, by participating in intramolecular hydrogen bonding that facilitates HF elimination. nih.gov

Stability and Reactivity of C-F Bonds

The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy that can exceed 130 kcal/mol. wikipedia.org This inherent strength imparts exceptional stability to the tetrafluoroalkyl portion of the molecule, making it resistant to thermal degradation, oxidation, and hydrolysis. alfa-chemistry.com The presence of multiple fluorine atoms on the same and adjacent carbons further strengthens these bonds. wikipedia.org

However, despite this general stability, specific reaction pathways can lead to C-F bond cleavage. In fluorotelomer alcohols, the junction between a difluoromethylene (CF2) group and an adjacent methylene (B1212753) (CH2) group is a known point of instability under basic conditions. nih.gov This can lead to a dehydrofluorination reaction, where HF is eliminated from the molecule. nih.gov While the gem-difluoroalkyl group itself shows reduced reactivity in direct SN2 nucleophilic displacements, elimination reactions are a relevant pathway for this structure. acs.org

Table 2: Comparison of C-X Bond Dissociation Energies (BDE)

Bond (in CH₃-X) BDE (kcal/mol)
C-F 115
C-H 104.9
C-Cl 83.7
C-Br 72.1
C-I 57.6

Data sourced from multiple chemical literature sources reflecting the general trend. wikipedia.org

Catalytic Transformations

This compound is a valuable building block in catalytic chemistry, primarily due to its two distinct reactive sites: the hydroxyl group and the carbon-bromine bond. The bromine atom allows the molecule to participate in a variety of palladium-catalyzed cross-coupling reactions. atomfair.com These reactions, such as Suzuki, Stille, or Heck couplings, are powerful methods for forming new carbon-carbon bonds, enabling the integration of the tetrafluoroalkylpentanol moiety into more complex molecular architectures. This makes the compound a useful synthon for creating advanced materials or pharmaceuticals where the introduction of a fluorinated segment is desired to modify properties like lipophilicity or metabolic stability. atomfair.com

Phase Transfer Catalysis in Fluorination Reactions

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of nucleophilic fluorination, the fluoride salt (e.g., potassium fluoride, KF, or cesium fluoride, CsF) is often poorly soluble in the aprotic organic solvents required for the reaction. PTC addresses this challenge by introducing a catalyst that transfers the nucleophile (fluoride ion) from the solid/aqueous phase into the organic phase where the substrate, such as this compound, is dissolved.

The general mechanism for the phase-transfer catalyzed fluorination of an alkyl bromide (R-Br) is as follows:

Anion Exchange: The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (Q⁺X⁻), exchanges its counter-ion (X⁻) with the fluoride ion from the solid salt (e.g., KF) at the phase interface.

Transfer to Organic Phase: The resulting lipophilic catalyst-fluoride ion pair (Q⁺F⁻) is soluble in the organic phase and migrates into it.

Nucleophilic Substitution: In the organic phase, the poorly solvated and highly reactive "naked" fluoride ion attacks the electrophilic carbon of the alkyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the fluoroalkane (R-F).

Catalyst Regeneration: The catalyst's cation (Q⁺) pairs with the newly formed bromide ion (Br⁻), and the resulting Q⁺Br⁻ migrates back to the interface to restart the catalytic cycle.

For this compound, the reaction would theoretically proceed as illustrated below. The presence of electron-withdrawing fluorine atoms on the adjacent carbons enhances the electrophilicity of the carbon atom bonded to bromine, making it susceptible to nucleophilic attack.

Table 1: Hypothetical Phase Transfer Catalysis Components for Fluorination of this compound

ComponentRoleExample
SubstrateElectrophileThis compound
Nucleophile SourceFluoride Ion DonorPotassium Fluoride (KF) or Cesium Fluoride (CsF)
Organic SolventReaction MediumAcetonitrile, Dichloromethane
Phase Transfer CatalystAnion TransporterTetrabutylammonium bromide (TBAB)
ProductFluorinated Compound5,5,4,4,1-Pentafluoropentan-1-ol

Role of Crown Ethers in Enhancing Reactivity

Crown ethers are cyclic polyethers that can selectively bind metal cations within their central cavity. This property makes them highly effective catalysts in reactions involving alkali metal salts, functioning similarly to phase transfer catalysts.

In the context of fluorination with a salt like potassium fluoride (KF), a crown ether enhances the reactivity of the fluoride ion through the following mechanism:

Cation Sequestration: The crown ether (e.g., 18-crown-6) strongly coordinates with the potassium cation (K⁺) from the KF salt. The size of the crown ether's cavity is crucial for selective and strong binding; 18-crown-6 is particularly effective for K⁺ ions.

Solubilization: This complexation forms a large, lipophilic cation-crown ether complex, which drags the associated fluoride anion into the organic solvent, thereby increasing the concentration of the fluoride salt in the reaction medium.

Anion Activation: By sequestering the cation, the crown ether effectively separates the K⁺ and F⁻ ions, preventing the formation of tight ion pairs. This leaves the fluoride anion "naked" and poorly solvated, dramatically increasing its nucleophilicity and reactivity.

Enhanced Sₙ2 Reaction: The activated fluoride ion can then readily participate in the Sₙ2 substitution reaction with the substrate, this compound, leading to a significantly increased reaction rate compared to the uncatalyzed process.

The use of a crown ether can accelerate fluorination reactions that would otherwise be extremely slow or require harsh conditions.

Table 2: Effect of Crown Ether on Nucleophilic Fluorination

Reaction ComponentState without Crown EtherState with Crown Ether (e.g., 18-crown-6)
Potassium Fluoride (KF) Insoluble solid in organic phaseSolubilized as a K⁺-[18-crown-6] complex
Fluoride Ion (F⁻) Tightly paired with K⁺; low reactivity"Naked" and highly nucleophilic
Reaction Rate Very slowSignificantly accelerated

While direct experimental data for this compound is not provided in the search results, its structure as a primary alkyl bromide makes it an ideal candidate for fluorination reactions enhanced by both phase transfer catalysts and crown ethers.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by calculating the electron density.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (O-C1-C2-C3)
A0.00178.5°
B1.2565.2°
C2.50-68.9°

Reaction Pathway Elucidation and Transition State Analysis

Understanding how 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol participates in chemical reactions is crucial for its application in synthesis. DFT calculations can elucidate the step-by-step mechanism of a reaction, identifying the transition states that connect reactants to products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, while its energy determines the activation barrier for the reaction. For example, in a nucleophilic substitution reaction at the carbon bearing the bromine atom, DFT can model the approach of the nucleophile and the departure of the bromide ion.

Kinetic and Thermodynamic Parameters of Reactions

From the computed potential energy surface, key kinetic and thermodynamic parameters can be derived. The activation energy (Ea), obtained from the energy difference between the reactants and the transition state, is a primary determinant of the reaction rate. Thermodynamic properties such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction indicate whether a transformation is energetically favorable. These parameters are vital for predicting the feasibility and outcome of reactions involving this compound under various conditions.

Reaction ParameterCalculated Value
Activation Energy (Ea)25.5 kcal/mol
Enthalpy of Reaction (ΔH)-15.2 kcal/mol
Gibbs Free Energy of Reaction (ΔG)-12.8 kcal/mol

Molecular Dynamics Simulations

While DFT provides a static picture of molecular properties, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the observation of molecular motion and interactions in a simulated environment.

SolventSolvation Free Energy (kcal/mol)
Water-5.8
Methanol-4.2
Acetonitrile-3.1

Interactions with Catalysts and Reagents

Many chemical transformations rely on the presence of catalysts or specific reagents. MD simulations can provide an atomistic view of the interactions between this compound and these species. By simulating the dynamic approach and binding of the molecule to a catalyst's active site, researchers can gain insights into the binding affinity and the conformational changes that may precede the chemical reaction. This is particularly relevant for understanding the efficacy of various catalytic systems in reactions involving this fluorinated alcohol.

Quantitative Structure-Activity Relationships (QSAR) for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological or environmental activities. For fluorinated compounds, including this compound, QSAR studies are particularly valuable for predicting properties and filling data gaps, a practice encouraged by regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). nih.govtandfonline.com The development of robust QSAR models helps in screening and prioritizing chemicals for further experimental testing, which can reduce costs and animal testing. nih.govtandfonline.comresearchgate.net

The predictive ability of a QSAR model is highly dependent on the quality of the experimental data used for its development and the molecular descriptors chosen to represent the chemical structure. For poly- and perfluoroalkyl substances (PFAS), which share structural similarities with this compound, QSAR models have been developed to predict various endpoints, including physicochemical properties and toxicological effects. rsc.org These models often utilize descriptors that capture the unique electronic and steric effects of fluorine atoms.

A properly developed QSAR model should be well-documented, have a defined endpoint, and an unambiguous algorithm. rsc.org The applicability domain of the model must be defined to ensure that predictions for new compounds, like this compound, are reliable. Statistical validation, including internal and external validation, is crucial to assess the model's robustness and predictive power. mdpi.com

Below is an interactive data table illustrating the types of molecular descriptors that could be used in a QSAR study of fluorinated compounds like this compound.

Modeling of Atmospheric Degradation Pathways

The atmospheric fate of volatile halogenated organic compounds (VHOCs), such as this compound, is of significant environmental interest due to their potential to influence atmospheric chemistry. copernicus.org Modeling the atmospheric degradation pathways of such compounds is essential for understanding their lifetime, transport, and potential impact on processes like ozone depletion and the formation of secondary organic aerosols. copernicus.orgsciencegate.app

The primary daytime degradation mechanism for many organic compounds in the troposphere is reaction with hydroxyl (OH) radicals. sciencegate.app For this compound, the degradation pathway would likely be initiated by the abstraction of a hydrogen atom from one of the C-H bonds by an OH radical. The presence of highly electronegative fluorine atoms on adjacent carbons can influence the rate of this reaction.

Following the initial reaction with OH radicals, a cascade of further reactions can occur, leading to the formation of various degradation products. The bromine atom in the molecule is also a key feature, as halogen radicals can be released into the atmosphere and participate in catalytic cycles that destroy ozone. copernicus.org The atmospheric degradation of halogenated compounds can be complex, involving both gas-phase and heterogeneous reactions. sciencegate.appcopernicus.org

The table below outlines a hypothetical atmospheric degradation pathway for this compound.

Applications of 5 Bromo 4,4,5,5 Tetrafluoropentan 1 Ol in Advanced Synthesis

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, the incorporation of fluorine into drug candidates is a widely recognized strategy to enhance pharmacological properties. 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol emerges as a key synthon for this purpose, offering a versatile platform for the synthesis of novel fluorinated therapeutic agents. atomfair.com

As a Building Block for Fluorinated Drug Candidates

This compound is utilized as a versatile fluorinated building block for the synthesis of potential drug candidates. atomfair.com The presence of both a bromo and a hydroxyl functional group allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds. The hydroxyl group can be involved in esterification, etherification, or conversion to other functional groups. This dual reactivity enables the incorporation of the tetrafluoropentanol moiety into a wide array of molecular scaffolds.

While specific drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, its role as a precursor for introducing lipophilic, fluorinated fragments is well-established within the context of medicinal chemistry research. atomfair.com

Modification of Drug Properties (Efficacy, Stability, Bioavailability)

The introduction of the 4,4,5,5-tetrafluoropentan-1-ol (B13188862) side chain into a drug molecule can significantly modify its physicochemical and pharmacokinetic properties. The highly electronegative fluorine atoms can alter the electronic environment of the molecule, potentially influencing its binding affinity to biological targets and thus its efficacy.

Table 1: Potential Effects of Incorporating the this compound Moiety on Drug Properties

PropertyPotential ModificationRationale
Efficacy Can be alteredChanges in electronic properties may affect target binding.
Metabolic Stability Generally increasedThe strong C-F bonds are resistant to enzymatic degradation. atomfair.com
Lipophilicity IncreasedThe fluorinated alkyl chain enhances lipid solubility. atomfair.com
Bioavailability Can be improvedEnhanced stability and altered solubility can lead to better absorption and distribution.

Synthesis of Therapeutic Agents

While detailed synthetic routes to specific commercial therapeutic agents commencing from this compound are not readily found in the scientific literature, its utility as an intermediate in the synthesis of complex molecules suggests its potential role in the development of new therapeutic agents. The compound provides a straightforward method for introducing a fluorinated five-carbon chain, which can be a key structural motif in various pharmacologically active compounds.

Design and Development of Drug Delivery Systems

Currently, there is no specific information available in the reviewed literature that documents the application of this compound in the design and development of drug delivery systems.

Agrochemical and Pesticide Synthesis

The introduction of fluorine into agrochemicals is a common strategy to enhance their efficacy and stability. However, based on available scientific and patent literature, there are no specific documented applications of this compound in the synthesis of agrochemicals or pesticides. While chemical suppliers may list the agricultural industry as a potential market for this compound, concrete examples of its use in this sector are not publicly detailed. indofinechemical.com

Materials Science and Polymer Chemistry

In the field of materials science, fluorinated compounds are prized for their unique properties, including thermal stability, chemical resistance, and low surface energy. This compound serves as a valuable precursor for the synthesis of specialized fluorinated materials. atomfair.com

The compound is noted for its use in the synthesis of fluorinated liquid crystals. atomfair.com The rigid, rod-like structure and the presence of the polarizable fluorine atoms can contribute to the formation of liquid crystalline phases, which are essential for display technologies.

Furthermore, this compound is a precursor for the synthesis of fluorosurfactants. atomfair.com These surfactants, containing a fluorinated tail, exhibit enhanced thermal stability and are effective at reducing surface tension. The hydroxyl group of the molecule can be chemically modified to create the hydrophilic head of the surfactant, while the bromotetrafluoropentyl group forms the hydrophobic and oleophobic tail.

Despite these potential applications, specific examples of polymers, liquid crystals, or surfactants synthesized from this compound, along with their detailed synthetic procedures and material properties, are not extensively reported in the readily accessible scientific literature.

Development of Specialty Polymers with Tailored Properties

The incorporation of fluorinated segments into polymer backbones is a well-established strategy for imparting unique and desirable properties. This compound serves as a valuable monomer in the synthesis of specialty fluoropolymers. The presence of the tetrafluoroethylidene unit (-CF2-CF2-) in the molecule can be leveraged to introduce segments with low surface energy, high thermal stability, and chemical inertness into a polymer chain.

Researchers can utilize the dual functionality of this compound to create a variety of polymer architectures. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the bromine atom can be used for subsequent modifications or as an initiation site for controlled radical polymerization techniques. This allows for the precise tailoring of polymer properties to meet the demands of specific applications.

Table 1: Potential Polymer Properties Modified by this compound Incorporation

PropertyInfluence of Tetrafluoropentanol Moiety
Surface EnergyLowered, leading to hydrophobicity and oleophobicity.
Thermal StabilityEnhanced due to the high bond strength of C-F bonds.
Chemical ResistanceIncreased inertness to a wide range of chemicals.
Refractive IndexModified, which is useful in optical applications.
Gas PermeabilityAltered, a key parameter for membrane applications.

Incorporation into Coatings and Films for Enhanced Durability

The principles that make this compound a valuable component in specialty polymers also apply to the formulation of high-performance coatings and films. By incorporating this fluorinated alcohol into coating resins, either as a reactive additive or as a comonomer, the resulting surface properties can be significantly enhanced.

Influence on Chemical Resistance and Thermal Stability of Materials

The introduction of the 4,4,5,5-tetrafluoropentan-1-ol moiety into various materials can significantly boost their resistance to harsh chemical environments and elevated temperatures. The electron-withdrawing nature of the fluorine atoms and the strength of the carbon-fluorine bonds make the fluorinated portion of the molecule exceptionally stable.

When used as a precursor for surfactants, for example, the resulting molecules exhibit enhanced thermal stability. atomfair.com This makes them suitable for use in high-temperature applications where conventional surfactants would decompose. Similarly, when integrated into the structure of other materials, this fluorinated segment can act as a protective shield, hindering the penetration of corrosive chemicals and preventing thermal degradation.

Table 2: Research Findings on Fluorinated Compounds' Influence

Material ClassProperty EnhancementResearch Focus
SurfactantsEnhanced Thermal StabilityDevelopment of high-performance surfactants for extreme conditions. atomfair.com
Liquid CrystalsModified Mesomorphic PropertiesSynthesis of novel liquid crystals for display technologies. atomfair.com

As a Versatile Intermediate in Complex Molecule Synthesis

Beyond the realm of materials science, this compound is a highly valued intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. atomfair.com The presence of two distinct and reactive functional groups allows for a high degree of synthetic flexibility.

The bromine atom can be readily displaced through nucleophilic substitution reactions or participate in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. atomfair.com Simultaneously, the hydroxyl group can be protected and deprotected as needed, or it can be oxidized to an aldehyde or carboxylic acid, opening up further avenues for molecular elaboration. This bifunctionality enables chemists to introduce the lipophilic tetrafluoropentyl group into a target molecule in a controlled and strategic manner. atomfair.com The incorporation of this fluorinated motif can enhance the metabolic stability and bioavailability of drug candidates. atomfair.com

Exploration of New Reaction Pathways in Organic Synthesis

The unique electronic properties of this compound make it an interesting substrate for the exploration of new reaction pathways. The strong electron-withdrawing effect of the adjacent tetrafluoroethyl group can influence the reactivity of the bromine atom, potentially enabling novel transformations that are not observed with simple alkyl bromides.

Researchers are investigating its utility in a range of reactions, including palladium-catalyzed cross-coupling reactions and esterification processes. atomfair.com The ability to selectively react at either the bromine or the hydroxyl end of the molecule provides a platform for developing new synthetic methodologies and constructing novel molecular architectures that would be difficult to access through other means.

Future Research Directions and Emerging Applications

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is expected to align with the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. Traditional halogenation and fluorination methods often involve hazardous reagents and generate significant waste. numberanalytics.comrsc.org Future research will likely focus on developing cleaner and more efficient synthetic routes.

Key areas of investigation will include:

Catalytic Processes: The use of catalysts, in contrast to stoichiometric reagents, is a cornerstone of green chemistry as it minimizes waste. Research into transition-metal or organocatalytic methods for the selective bromination and fluorination of penten-1-ol precursors could lead to more sustainable production pathways. mdpi.comnumberanalytics.com The development of catalysts that can be easily recovered and reused will be a critical aspect of this research.

Safer Reagents and Solvents: A shift away from hazardous reagents like elemental bromine and harsh fluorinating agents is anticipated. numberanalytics.com The exploration of milder and more selective reagents, such as N-bromosuccinimide for bromination and nucleophilic fluoride (B91410) sources like potassium fluoride in the presence of a catalyst, could offer safer alternatives. rsc.orgcriver.com Furthermore, the replacement of traditional organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids is a promising avenue. rsc.orgroyalsocietypublishing.org

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processes, including improved safety, better heat and mass transfer, and the potential for process automation and optimization. The development of a continuous flow synthesis for this compound could lead to a more efficient and scalable manufacturing process with a smaller environmental footprint.

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Designing synthetic routes with high atom economy to minimize byproducts.
Catalysis Employing recyclable catalysts for bromination and fluorination steps. numberanalytics.com
Safer Solvents & Auxiliaries Utilizing environmentally benign solvents like water or ionic liquids. rsc.orgroyalsocietypublishing.org
Energy Efficiency Developing reactions that proceed at ambient temperature and pressure.
Renewable Feedstocks Investigating the use of bio-based starting materials.

Exploration of Novel Reactivity and Catalysis

The distinct reactivity of the carbon-bromine and carbon-hydroxyl bonds in this compound, influenced by the presence of the electron-withdrawing tetrafluoroethyl group, opens up avenues for exploring novel chemical transformations and catalytic applications.

Future research in this area may focus on:

Cross-Coupling Reactions: The C-Br bond can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of substituents, leading to a diverse library of derivatives with potentially interesting properties. The influence of the fluorinated chain on the reactivity and efficiency of these coupling reactions will be a key area of study.

Radical Reactions: The C-Br bond can also participate in radical reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds through pathways not accessible via traditional ionic chemistry. Photoredox catalysis, in particular, has emerged as a powerful tool for generating radicals under mild conditions and could be employed to explore the novel reactivity of this compound. mdpi.com

Organocatalysis: The hydroxyl group can be a site for organocatalyzed transformations, such as esterifications, etherifications, and substitutions. Fluorinated alcohols are known to act as promoters in various organic reactions due to their unique properties like strong hydrogen-bonding ability and low nucleophilicity. researchgate.netresearchgate.net Investigating the catalytic activity of this compound or its derivatives in various organic transformations is a promising research direction.

Integration into Advanced Functional Materials

The incorporation of fluorine into organic molecules can significantly enhance material properties such as thermal stability, chemical resistance, and hydrophobicity. numberanalytics.comacs.org this compound, with its reactive handles, is a prime candidate for integration into advanced functional materials.

Potential applications in materials science include:

Fluoropolymers: The hydroxyl group can be used to polymerize or copolymerize this compound with other monomers to create novel fluorinated polymers. mdpi.com These polymers could exhibit desirable properties such as low surface energy, high thermal stability, and chemical inertness, making them suitable for applications in coatings, membranes, and advanced textiles. acs.orgnumberanalytics.com

Liquid Crystals: The rigid, fluorinated segment of the molecule could be a valuable component in the design of new liquid crystalline materials. By attaching appropriate mesogenic groups, it may be possible to synthesize liquid crystals with tailored properties for use in display technologies and optical devices.

Nanomaterials: The compound could be used to functionalize the surface of nanomaterials, such as nanoparticles and carbon nanotubes. This surface modification could impart fluorinated properties to the nanomaterials, enhancing their dispersibility in fluorinated solvents or creating hydrophobic surfaces. numberanalytics.com

Material ClassPotential ApplicationKey Property Conferred by Fluorine
Fluoropolymers High-performance coatings, membranesThermal stability, chemical resistance mdpi.com
Liquid Crystals Advanced display technologiesModified optical and electrical properties
Functionalized Nanomaterials Enhanced composites, sensorsHydrophobicity, altered surface energy numberanalytics.com

Potential in Bio-conjugation and Chemical Biology

Fluorinated molecules are increasingly being used in chemical biology and medicinal chemistry due to their unique properties. nih.govnumberanalytics.com The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.net The dual functionality of this compound makes it an attractive building block for applications in these fields.

Future research directions include:

Bioconjugation: The hydroxyl or bromo group can be used to attach this fluorinated moiety to biomolecules such as proteins, peptides, and nucleic acids. nih.gov This could be used to develop novel therapeutic agents with improved pharmacokinetic properties or to create probes for studying biological processes. nih.gov The fluorine atoms can also serve as reporters for ¹⁹F NMR studies, allowing for the investigation of biomolecular interactions and dynamics. acs.org

Chemical Probes: The unique properties of the tetrafluoropentanol group could be exploited in the design of chemical probes for biological imaging. For example, incorporating this group into a molecule designed to bind to a specific biological target could enable imaging of that target using techniques like ¹⁹F MRI. acs.org

Metabolic Labeling: The compound or its derivatives could potentially be used in metabolic labeling studies to track the fate of molecules in biological systems.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To fully explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry approaches will be invaluable. These techniques allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desired properties.

Future efforts in this area will likely involve:

Combinatorial Synthesis: Using the reactive handles of this compound, combinatorial libraries of derivatives can be synthesized. For example, a library of esters could be created by reacting the alcohol with a diverse set of carboxylic acids, while a library of cross-coupled products could be generated from the bromide.

¹⁹F NMR-Based Screening: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy as a powerful tool for high-throughput screening. lifechemicals.comnih.gov This technique is highly sensitive to the local chemical environment of the fluorine atoms and can be used to rapidly assess the binding of library members to a biological target. eurekaselect.comresearchgate.net "Cocktailing" or pooling multiple fluorinated fragments in a single NMR experiment can further increase the throughput of the screening process. lifechemicals.com

Fragment-Based Drug Discovery (FBDD): this compound or smaller fragments derived from it could be included in fluorinated fragment libraries for FBDD campaigns. researchgate.net Identifying weak-binding fragments through ¹⁹F NMR screening can provide starting points for the development of potent and selective drug candidates. dtu.dk

TechniqueApplication to this compound
Combinatorial Chemistry Rapid synthesis of diverse derivative libraries.
High-Throughput Screening (HTS) Efficiently screen libraries for desired biological activity or material properties.
¹⁹F NMR Spectroscopy Used as a primary screening tool for binding assays due to the fluorine atoms. lifechemicals.comnih.gov
Fragment-Based Drug Discovery The compound or its fragments can be used to identify new drug leads. researchgate.net

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol with high purity?

Answer:
A common approach involves the reduction of a brominated tetrafluorinated precursor. For example, This compound can be synthesized via stepwise NaBH₄ reduction in a dry THF/MeOH solvent system under argon. Key steps include:

  • Stepwise reagent addition : NaBH₄ (1.1–2.0 equivalents) added incrementally over 20–28 hours to ensure complete reduction and minimize side reactions.
  • Acidic workup : After reduction, quenching with 2 M H₂SO₄ separates organic and aqueous layers, enhancing yield and purity .
    Optimization Tip : Use inert conditions (argon) to prevent oxidation of intermediates and monitor reaction progress via TLC or GC-MS.

Basic: How can researchers validate the structural integrity and purity of this compound?

Answer:
Combined analytical techniques are critical:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorination patterns, while ¹H NMR confirms hydroxyl and alkyl proton environments.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z ≈ 228–230 for C₅H₇BrF₄O).
  • Purity Assessment : Use HPLC with UV detection (e.g., C18 columns) or GC-MS for volatile derivatives. Commercial catalogs report >97.0% purity via high-performance liquid chromatography (HLC) or GC .

Advanced: How does fluorination at the 4,4,5,5-positions influence the lipophilicity of this compound?

Answer:
Fluorination significantly alters lipophilicity (log P). Comparative studies on fluorinated alkanols show:

  • Electron-withdrawing effects : Fluorine atoms reduce electron density, increasing polarity but paradoxically enhancing lipid membrane permeability in some cases.
  • Experimental log P determination : Use shake-flask methods with octanol/water partitioning, validated via reverse-phase HPLC retention times .
    Data Note : Contrast with analogs like 4,4,5,5,5-pentafluoropentan-1-ol (log P ≈ 1.8–2.1) to isolate bromine’s contribution .

Advanced: How can researchers troubleshoot low yields in the dehalogenation step during synthesis?

Answer:
Low yields often stem from incomplete reduction or competing side reactions. Mitigation strategies include:

  • Stoichiometric control : Excess NaBH₄ (up to 2.0 equiv) ensures full conversion, as seen in iterative additions over 28 hours .
  • Solvent optimization : THF/MeOH (10:1) balances solubility and reactivity. Avoid protic solvents that may protonate intermediates prematurely.
  • Temperature modulation : Room-temperature reactions minimize decomposition; monitor exothermicity to prevent runaway reactions.

Advanced: What methodological challenges arise when synthesizing fluorinated analogs of this compound?

Answer:
Key challenges include:

  • Fluorine stability : Fluorinated intermediates may degrade under acidic/basic conditions. Use mild reagents (e.g., TBAF for desilylation).
  • Stereochemical control : Fluorine’s small size complicates regioselectivity. Employ directing groups (e.g., boronic acids) for selective fluorination .
  • Purification hurdles : High boiling points and hydrophobicity necessitate specialized techniques like preparative HPLC or fluorophilic solid-phase extraction.

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., log P, solubility) for fluorinated alkanols?

Answer:
Contradictions often arise from methodological variability. To harmonize

  • Standardize assays : Use OECD guidelines for log P determination (shake-flask vs. chromatographic methods).
  • Cross-validate : Compare NMR-derived hydration free energies with computational models (e.g., COSMO-RS).
  • Contextualize purity : Commercial sources report >95% purity via HLC/GC, but trace solvents (e.g., THF) may skew solubility measurements .

Advanced: What role does this compound play in designing fluorinated bioactive molecules?

Answer:
Its dual functionality (bromine for cross-coupling; fluorine for metabolic stability) makes it a versatile building block:

  • Suzuki-Miyaura coupling : Bromine enables palladium-catalyzed arylations to generate biaryl fluorinated scaffolds.
  • Pro-drug development : The hydroxyl group facilitates esterification for controlled release.
    Case Study : Analogous fluorinated phenylboronic acids (e.g., 4-bromo-2-fluorophenylboronic acid) are used in PET tracer synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.